4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 433920-86-6
VCID: VC3867104
InChI: InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3
SMILES: CC1=CN(N=C1)C2=CC=C(C=C2)C=O
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde

CAS No.: 433920-86-6

Cat. No.: VC3867104

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde - 433920-86-6

Specification

CAS No. 433920-86-6
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 4-(4-methylpyrazol-1-yl)benzaldehyde
Standard InChI InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3
Standard InChI Key REMCWTMSJFZBQE-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)C2=CC=C(C=C2)C=O
Canonical SMILES CC1=CN(N=C1)C2=CC=C(C=C2)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

The compound consists of a benzaldehyde moiety linked to a 4-methyl-1H-pyrazole ring at the para position. The pyrazole group, a five-membered aromatic ring with two adjacent nitrogen atoms, introduces electron-withdrawing and hydrogen-bonding capabilities, influencing its reactivity. X-ray crystallography of analogous compounds, such as ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, reveals a dihedral angle of 76.06° between the pyrazole and benzene rings, suggesting moderate conjugation .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number433920-86-6
Molecular FormulaC11H10N2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}
Molecular Weight186.21 g/mol
Purity≥98%

Synthesis and Reactivity

StepReagents/ConditionsYieldSource
1Methyllithium, sec-butyllithium, −55°C86%
2Morpholine-4-carbaldehyde, THF, −55°C to −8°C-

Physical and Chemical Properties

Spectroscopic Data

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

  • NMR:

    • 1H^1\text{H}: Aldehyde proton at δ 9.8–10.2 ppm; pyrazole protons at δ 7.5–8.1 ppm .

    • 13C^{13}\text{C}: Carbonyl carbon at δ 190–195 ppm .

Applications in Research and Industry

Pharmaceutical Development

The compound is a key intermediate in RET kinase inhibitors, which target cancers like medullary thyroid carcinoma . Its pyrazole moiety enhances binding affinity to hydrophobic enzyme pockets .

Material Science

Used in synthesizing polymers with enhanced thermal stability, it forms Schiff bases with amines, applicable in coatings and adhesives .

Agrochemicals

Derivatives exhibit fungicidal and insecticidal activity, with structural modifications optimizing bioavailability and environmental persistence .

Table 3: Biological Activity of Derivatives

DerivativeActivityIC₅₀/EC₅₀Source
RET Kinase InhibitorAntitumor (TT cell xenograft)17.5 mg/kg
Triazolyl-Pyrazolyl HybridAntimalarial<1 μM

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